Cas no 208038-02-2 (8-Boc-2-oxo-8-azabicyclo[3.2.1]octane)
![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane structure](https://www.kuujia.com/scimg/cas/208038-02-2x500.png)
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane Chemical and Physical Properties
Names and Identifiers
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- 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
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- Inchi: 1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1
- InChI Key: SJGXXUBCKFNNGB-BDAKNGLRSA-N
- SMILES: [C@]12([H])N(C(OC(C)(C)C)=O)[C@]([H])(CC1)CCC2=O
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1210473-500MG |
tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
208038-02-2 | 97% | 500mg |
$680 | 2024-07-21 | |
eNovation Chemicals LLC | Y1210473-5G |
tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
208038-02-2 | 97% | 5g |
$3070 | 2024-07-21 | |
Aaron | AR01XANM-10g |
tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
208038-02-2 | 97% | 10g |
$4722.00 | 2023-12-15 | |
Aaron | AR01XANM-500mg |
tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
208038-02-2 | 97% | 500mg |
$629.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1210473-5g |
tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
208038-02-2 | 97% | 5g |
$3070 | 2025-02-25 | |
eNovation Chemicals LLC | Y1210473-10g |
tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
208038-02-2 | 97% | 10g |
$5130 | 2025-02-20 | |
eNovation Chemicals LLC | Y1210473-100mg |
tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
208038-02-2 | 97% | 100mg |
$255 | 2024-07-21 | |
eNovation Chemicals LLC | Y1210473-1g |
tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
208038-02-2 | 97% | 1g |
$1020 | 2025-02-20 | |
Aaron | AR01XANM-250mg |
tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
208038-02-2 | 97% | 250mg |
$377.00 | 2025-02-13 | |
Aaron | AR01XANM-100mg |
tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
208038-02-2 | 97% | 100mg |
$237.00 | 2025-02-13 |
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane Related Literature
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1. Book reviews
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Professional Introduction to Compound with CAS No. 208038-02-2 and Product Name: 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
The compound with the CAS number 208038-02-2 and the product name 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This bicyclic amide derivative has garnered considerable attention due to its unique structural framework and promising biological activities. The presence of a Boc (tert-butoxycarbonyl) protecting group in its molecular structure underscores its utility as a key intermediate in the synthesis of more complex pharmacophores.
Structurally, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane belongs to the class of azabicycloalkanes, which are known for their rigid three-membered nitrogen-containing ring system. This structural motif is particularly valuable in medicinal chemistry because it can mimic natural products and facilitate the development of novel drug candidates with enhanced binding affinity and selectivity. The Boc group serves as an effective protecting agent for the amine functionality, allowing for selective modifications during synthetic pathways while maintaining the integrity of the core bicyclic scaffold.
In recent years, there has been a surge in research focused on azabicycloalkanes due to their potential applications in drug discovery. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. For instance, studies have demonstrated that derivatives of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane can interact with specific biological targets, leading to modulatory effects on cellular processes. The versatility of this scaffold allows chemists to introduce various substituents at strategic positions, thereby tailoring the pharmacological profile to meet specific therapeutic needs.
The synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the bicyclic core typically requires multi-step reactions, including cyclization and functional group interconversions, to achieve the desired stereochemistry and regiochemistry. The introduction of the Boc group is a critical step that ensures compatibility with subsequent chemical modifications, such as nucleophilic substitution or coupling reactions.
One of the most compelling aspects of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is its potential as a building block for more complex molecules. Researchers have leveraged this compound to develop novel analogs with improved pharmacokinetic properties or enhanced target specificity. For example, modifications at the 2-oxy position or the nitrogen atom have yielded derivatives that exhibit superior activity in preclinical models compared to parent compounds.
The Boc group not only protects the amine but also influences the overall solubility and reactivity of the molecule, making it an attractive candidate for further derivatization. This feature is particularly advantageous in drug development pipelines where compatibility with various synthetic protocols is essential.
Recent advances in computational chemistry have further accelerated the discovery process for compounds like 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane by enabling high-throughput virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding affinities and optimize molecular structures before conducting expensive experimental trials.
The therapeutic potential of azabicycloalkanes has been explored across multiple disease areas, including cancer and neurodegenerative disorders. The unique conformational constraints imposed by the bicyclic framework often result in high binding affinity for biological targets such as enzymes and receptors involved in disease pathogenesis.
In conclusion, 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane (CAS No: 208038-02-2) represents a cornerstone compound in modern medicinal chemistry, offering a versatile scaffold for drug development with significant therapeutic implications.
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